4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid
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Overview
Description
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid is a synthetic organic compound with the molecular formula C18H26N2O5. It is characterized by the presence of a benzoic acid moiety linked to a tert-butoxycarbonyl (Boc)-protected amino group and a dimethylbutanamido group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Amide Bond: The protected amine is then coupled with 4-aminobenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Nitration: Formation of nitro derivatives of the benzoic acid moiety.
Hydrolysis: Formation of 4-aminobenzoic acid and the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Scientific Research Applications
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
Uniqueness
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid is unique due to its specific structural features, such as the presence of both a benzoic acid moiety and a Boc-protected amino group. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)13(20-16(24)25-18(4,5)6)14(21)19-12-9-7-11(8-10-12)15(22)23/h7-10,13H,1-6H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOJFCNQSFVEH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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